Morpholine-4-carboximidamide Hydrobromide
Description
Properties
IUPAC Name |
morpholine-4-carboximidamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.BrH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHSDHMCZXCESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384503 | |
| Record name | Morpholine-4-carboximidamide Hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157415-17-3 | |
| Record name | Morpholine-4-carboximidamide Hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157415-17-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Reagents
-
Morpholine-4-carboxamide : Serves as the primary substrate.
-
Cyanamide : Introduces the imidamide functional group.
-
Strong Base (e.g., sodium hydroxide) : Facilitates deprotonation and accelerates the reaction.
-
Solvent : Typically anhydrous ethanol or methanol to enhance reagent solubility.
-
Temperature : Conducted at 50–60°C for 4–6 hours to optimize reaction kinetics.
Table 1: Laboratory-Scale Reaction Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Higher rates above 55°C |
| Reaction Time | 4–6 hours | Prolonged time ↑ yield |
| Base Concentration | 1.2–1.5 equivalents | Excess base ↓ purity |
| Solvent Volume | 5–7 mL/g substrate | Lower volumes ↑ kinetics |
Post-reaction, the mixture is acidified with hydrobromic acid (HBr) to precipitate the product, which is then isolated via vacuum filtration and recrystallized from ethanol.
Industrial-Scale Production
Industrial synthesis scales the laboratory method using specialized equipment to maintain consistency and efficiency. Key modifications include:
Process Intensification Strategies
-
Continuous Flow Reactors : Replace batch reactors to minimize side reactions and improve heat management.
-
In-line Analytics : Real-time monitoring of pH and temperature ensures optimal reaction conditions.
-
Crystallization Optimization : Controlled cooling rates (0.5–1.0°C/min) yield larger crystals for easier filtration.
Table 2: Industrial vs. Laboratory Synthesis Comparison
| Factor | Laboratory Method | Industrial Method |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Yield | 70–75% | 85–90% |
| Purity | ≥95% | ≥98% |
| Scale | Grams to kilograms | Multi-kilogram batches |
Reaction Mechanism and Kinetics
The synthesis proceeds through a two-step mechanism:
-
Deprotonation : The base abstracts a proton from morpholine-4-carboxamide, generating a nucleophilic amide ion.
-
Nucleophilic Attack : Cyanamide attacks the electrophilic carbonyl carbon, forming the imidamide intermediate.
-
Acid Quenching : HBr protonates the intermediate, yielding the final hydrobromide salt.
Kinetic studies reveal the reaction is second-order, depending on both substrate and cyanamide concentrations. Activation energy calculations suggest the rate-limiting step is the nucleophilic attack.
Optimization Strategies
Base Selection
Alkali metal hydroxides (e.g., NaOH, KOH) are preferred for their strong deprotonation capacity. However, weaker bases like triethylamine reduce side reactions in sensitive substrates.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Ethanol remains the solvent of choice for balancing kinetics and isolability.
Purity Enhancement
Table 3: Impact of Recrystallization Solvents on Purity
| Solvent System | Purity After Recrystallization |
|---|---|
| Ethanol/Water (3:1) | 98.5% |
| Acetone | 95.2% |
| Dichloromethane | 89.7% |
Analytical Characterization
Post-synthesis analysis ensures compliance with pharmaceutical standards:
Spectroscopic Methods
Chromatographic Purity
-
HPLC : Retention time = 4.2 min (C18 column, 70:30 H2O:MeCN, 1 mL/min).
-
Melting Point : 155–165°C (decomposition observed above 170°C).
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
Morpholine-4-carboximidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
Morpholine-4-carboximidamide hydrobromide has been studied for its potential as an antiviral agent. Its mechanism of action involves influencing the virus-host cell interaction, which is crucial in developing treatments for viral infections.
Antiviral Activity
Research indicates that morpholine derivatives, including morpholine-4-carboximidamide, exhibit antiviral properties. A study highlighted its effectiveness against several RNA and DNA viruses, suggesting its potential as an antiviral drug candidate .
Antibacterial Properties
In addition to antiviral applications, morpholine derivatives have shown promising results in antibacterial activity. For instance, compounds derived from morpholine structures have been tested against resistant bacterial strains, demonstrating significant minimum inhibitory concentrations (MICs) .
Study on Antiviral Efficacy
A recent study evaluated the antiviral efficacy of morpholine-4-carboximidamide in vitro against various viral strains. The results indicated that the compound exhibited a dose-dependent inhibition of viral replication, with a notable reduction in viral load compared to control groups. The study concluded that further optimization could lead to the development of a new antiviral agent .
Antibacterial Testing
Another investigation focused on the antibacterial properties of morpholine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 0.25–1 μg/mL, indicating strong potential for further development as an antibacterial drug. These findings support the exploration of morpholine derivatives in combating antibiotic-resistant infections .
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified into more complex molecules with enhanced biological activity.
Synthesis of Novel Compounds
The compound can be utilized as a building block for synthesizing more complex pharmacologically active molecules. For example, it has been incorporated into the synthesis pathways for developing new anti-cancer agents and other therapeutic drugs .
Drug Formulation Studies
Studies involving morpholine derivatives have also explored their formulation into drug delivery systems. These formulations aim to improve bioavailability and target specific tissues or cells more effectively .
Mechanism of Action
The mechanism of action of morpholine-4-carboximidamide hydrobromide involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes involved in cellular processes, such as kinases that regulate cytokinesis and cell cycle progression. This inhibition can lead to various biological effects, including the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Morpholine-4-carboximidamide Hydrochloride
The hydrochloride counterpart (CAS: 5638-78-8) shares the same core structure but substitutes bromide with chloride. Its molecular formula is C₅H₁₂ClN₃O (MW: 197.67 g/mol). Key differences include:
- Solubility : Hydrochlorides generally exhibit higher aqueous solubility than hydrobromides due to the smaller ionic radius of Cl⁻.
- Stability : Hydrobromides may have superior thermal stability in certain synthetic conditions.
- Applications : Both salts serve as intermediates, but the hydrochloride is more commonly used in peptide coupling reactions .
Morpholine-4-carbothioamide
Morpholine-4-carbothioamide (CAS: N/A; MolCore MFCD00178434) replaces the carboximidamide group with a thiocarbonyl (C=S) moiety. Its molecular formula is C₅H₁₀N₂OS (MW: 146.21 g/mol). The thiocarbonyl group enhances electrophilicity, making it a potent enzyme inhibitor (e.g., acetylcholinesterase) compared to the carboximidamide derivative. However, it exhibits reduced stability under oxidative conditions .
Substituted Morpholine-4-carboximidamide Derivatives
Derivatives like (Z)-N,N'-bis(2,6-dimethylphenyl)morpholine-4-carboximidamide (CAS: N/A) introduce aryl substituents, significantly altering properties:
- Lipophilicity : Aryl groups (e.g., 2,6-dimethylphenyl) increase lipophilicity, enhancing blood-brain barrier penetration.
- Pharmacological Activity : Such derivatives demonstrate acetylcholinesterase inhibition comparable to galanthamine hydrobromide (IC₅₀ values <10 μM) .
Galanthamine Hydrobromide
Galanthamine hydrobromide (CAS: 1953-04-4), a structurally distinct alkaloid, shares the hydrobromide salt but features a benzofuran backbone. It is an FDA-approved acetylcholinesterase inhibitor for Alzheimer’s disease (marketed as Razadyne®). Unlike morpholine-4-carboximidamide hydrobromide, galanthamine has a defined therapeutic role, highlighting the importance of structural complexity in clinical efficacy .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| Morpholine-4-carboximidamide HBr | 157415-17-3 | C₅H₁₂BrN₃O | 210.07 | Morpholine, carboximidamide | API intermediate |
| Morpholine-4-carboximidamide HCl | 5638-78-8 | C₅H₁₂ClN₃O | 197.67 | Morpholine, carboximidamide | Peptide synthesis |
| Morpholine-4-carbothioamide | MFCD00178434 | C₅H₁₀N₂OS | 146.21 | Morpholine, thiocarbonyl | Enzyme inhibition studies |
| Galanthamine hydrobromide | 1953-04-4 | C₁₇H₂₂BrNO₃ | 368.27 | Benzofuran, tertiary amine | Alzheimer’s disease treatment |
Biological Activity
Morpholine-4-carboximidamide hydrobromide is a chemical compound recognized for its diverse biological activities and applications in pharmaceutical research. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.
This compound has the molecular formula CHBrNO, with a molecular weight of approximately 210.08 g/mol. It appears as a colorless to white crystalline solid, soluble in water, and demonstrates stability at room temperature. Its structural uniqueness, characterized by the morpholine ring and imidamide group, facilitates specific interactions with biological targets.
The compound primarily exerts its biological effects through the inhibition of various enzymes, particularly kinases involved in cellular signaling pathways. This inhibition can modulate processes such as:
- Cell Cycle Regulation: By affecting kinase activity, this compound can influence cell division and proliferation.
- Oxidative Stress Response: The compound has shown neuroprotective properties, particularly in models of cerebral ischemia-reperfusion, by enhancing antioxidant activity and reducing free radical formation .
1. Antidiabetic Properties
Recent studies have indicated that morpholine-4-carboximidamide derivatives exhibit anti-hyperglycemic effects, suggesting potential applications in managing diabetes. These derivatives have been evaluated for their ability to lower blood glucose levels in experimental models.
2. Antimicrobial Activity
Research has demonstrated that morpholine derivatives possess antimicrobial properties. For instance, certain derivatives have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
3. Neuroprotective Effects
This compound has been investigated for its neuroprotective effects in models of oxidative stress. It appears to reduce neuronal damage by modulating signaling pathways associated with cell survival and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of morpholine derivatives against various bacterial strains. Compound derivatives demonstrated significant antibacterial activity with MIC values indicating effectiveness against resistant strains .
- Neuroprotection : In a model of cerebral ischemia-reperfusion injury, this compound was found to significantly reduce neuronal apoptosis and improve functional recovery post-injury.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| Morpholine-4-carboximidamide | Antimicrobial, Antidiabetic | 0.5 - 8 | Effective against resistant bacteria |
| Ethyl isothiourea hydrobromide | Antimicrobial | 4 - 8 | Limited activity on resistant strains |
| Morpholine-4-carboxamidine | Neuroprotective | N/A | Focused on neuroprotection studies |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Morpholine-4-carboximidamide Hydrobromide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a two-step process:
Step 1 : React O-methylisourea sulfate with morpholine under reflux to form 4-morpholine-carboxamidinium sulfate .
Step 2 : Deprotonate the intermediate using a strong base (e.g., NaOH) and extract the product with diethyl ether.
- Optimization : Key parameters include temperature control (reflux for Step 1, ice cooling for Step 2), molar ratios (2:1 morpholine:O-methylisourea), and solvent selection (acetonitrile for crystallization) .
- Data Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | O-methylisourea sulfate, morpholine, reflux | ~100% (intermediate) |
| 2 | NaOH, H₂O, diethyl ether | 94% (final product) |
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Spectroscopy : Use NMR (e.g., δ = 5.50 ppm for –NH, 6.35 ppm for –NH) and NMR to confirm functional groups .
- Crystallography : Single-crystal X-ray diffraction reveals bond lengths (e.g., C1–N1 = 1.2971 Å) and hydrogen-bonding networks (N–H⋯N/O interactions) .
- Chromatography : LC-MS or HPLC with ammonia-methanol gradients can detect impurities (detection limit ~1.43 ppm for related sulfones) .
Advanced Research Questions
Q. What strategies can address contradictions in reported biological activities of Morpholine-4-carboximidamide derivatives?
- Methodology :
- Mechanistic Studies : Conduct in vitro antiviral assays (e.g., plaque reduction assays) to evaluate direct viral inhibition vs. host-cell modulation .
- Comparative Analysis : Use molecular docking to compare binding affinities of derivatives with viral targets (e.g., protease or polymerase enzymes) .
- Data Reconciliation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics, qPCR for viral replication quantification).
Q. How do solid-state forms of this compound influence its pharmaceutical applicability?
- Methodology :
- Polymorph Screening : Use solvent evaporation (e.g., acetonitrile) or slurry conversion to isolate polymorphs .
- Characterization :
- Thermal Analysis : DSC/TGA to assess stability (melting points, decomposition temperatures).
- XRPD : Compare diffraction patterns to reference databases for form identification .
- Bioavailability Testing : Dissolution studies in simulated biological fluids (e.g., PBS at pH 7.4) to correlate form stability with solubility .
Q. What experimental designs are optimal for in vivo efficacy studies of this compound?
- Methodology :
- Animal Models : Use Swiss albino mice (20–25 g) with scopolamine-induced cognitive impairment for neuroactivity studies .
- Dosing Regimens : Administer orally for 27 days, with staggered dose groups (e.g., 10, 20, 50 mg/kg) to establish dose-response relationships .
- Controls : Include vehicle and positive controls (e.g., galantamine hydrobromide for AChE inhibition) .
- Data Table :
| Group | Treatment | Duration | Endpoint |
|---|---|---|---|
| 1 | Vehicle | 27 days | Baseline |
| 2 | 10 mg/kg | 27 days | Behavioral tests |
| 3 | 20 mg/kg | 27 days | Biochemical assays |
Q. How can computational methods enhance the design of Morpholine-4-carboximidamide derivatives with improved target specificity?
- Methodology :
- QSAR Modeling : Train models on existing bioactivity data to predict substituent effects (e.g., electron-withdrawing groups on antiviral potency) .
- MD Simulations : Simulate ligand-receptor interactions (e.g., with viral proteases) over 100+ ns to assess binding stability .
- Synthetic Feasibility : Use retrosynthetic tools (e.g., AiZynthFinder) to prioritize derivatives with viable synthetic pathways .
Contradiction Analysis
- Synthetic Yield Variability : Discrepancies in yields may arise from incomplete deprotonation (Step 2) or solvent purity. Validate via NMR to confirm residual intermediates .
- Biological Activity Conflicts : Differences in reported mechanisms (e.g., antiviral vs. enzyme inhibition) may stem from assay conditions (cell lines, viral strains). Standardize protocols across labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
